Product packaging for Spiro[2.2]pentane-1-carbonitrile(Cat. No.:CAS No. 345892-44-6)

Spiro[2.2]pentane-1-carbonitrile

Cat. No.: B3004531
CAS No.: 345892-44-6
M. Wt: 93.129
InChI Key: BNPPLVMEMALWJN-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-1-carbonitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.129. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B3004531 Spiro[2.2]pentane-1-carbonitrile CAS No. 345892-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.2]pentane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-4-5-3-6(5)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPLVMEMALWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 2.2 Pentane 1 Carbonitrile and Its Derivatives

Historical Development of Spiropentane (B86408) Synthesis Relevant to Carbonitrile Functionalization

The journey to synthesize and functionalize the unique and highly strained spiropentane scaffold has been a long and evolving narrative in organic chemistry.

Early Approaches to Spiropentane Scaffolds

The first synthesis of a compound with the molecular formula C₅H₈, which would later be identified as spiropentane, was achieved by Gustav Gustavson in 1896. acs.org Following his success in synthesizing cyclopropane (B1198618) from 1,3-dibromopropane (B121459) and zinc, he applied a similar reductive dehalogenation approach to 2,2-bis(bromomethyl)-1,3-dibromopropane. wikipedia.org However, the correct spirocyclic structure was not proposed until 1907 by Fecht and was later confirmed through electron diffraction studies. These early methods often resulted in impure mixtures, and it took decades to refine the production and purification processes. wikipedia.org

A significant early method for creating the spiropentane framework was the 1,3-reductive dehalogenation of 1,1-bis(bromomethyl)-cyclopropane. acs.orgwikipedia.org This approach, along with the Gustavson method, laid the groundwork for accessing the parent spiropentane hydrocarbon, albeit with challenges in separating it from byproducts like 2-methyl-1-butene (B49056) and methylenecyclobutane (B73084). wikipedia.org

Evolution of Spiropentane Synthesis Techniques

Over the years, synthetic chemists have developed more sophisticated and versatile methods to construct the spiropentane core and introduce functional groups. A significant advancement came with the use of carbene and carbenoid addition reactions to unsaturated systems. acs.org This class of reactions provides alternative pathways to spiropentane structures with diverse substitution patterns.

Another notable evolution involves the intramolecular displacement within molecules containing a pre-existing cyclopropyl (B3062369) ring and a suitable leaving group. researchgate.net This strategy has been particularly relevant for the synthesis of monosubstituted spiropentanes, including the target molecule, spiro[2.2]pentane-1-carbonitrile. researchgate.net More recent advancements have focused on achieving high levels of stereoselectivity. For instance, regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes has emerged as a powerful tool for creating polysubstituted spiropentanes with multiple stereocenters. nih.gov This method often involves a directing group to control the facial selectivity of the addition of an organometallic nucleophile.

Targeted Synthesis of this compound

The synthesis of this compound and its derivatives often leverages the foundational principles of spiropentane construction, with specific adaptations to incorporate the nitrile functionality.

Carbene Addition to Unsaturated Systems

Carbene addition to C=C double bonds is a common and effective strategy for forming cyclopropane rings, a key step in building the spiropentane framework. acs.orgresearchgate.net

The reaction of a carbene or carbenoid with an alkylidenecyclopropane is a direct method for constructing the spiropentane skeleton. acs.orgnih.gov For instance, the addition of a carbene to the exocyclic double bond of a methylenecyclopropane (B1220202) derivative can yield a spiropentane. acs.org The reaction of substituted alkylidenecyclopropanes with reagents like a mixture of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in hexane (B92381) has been shown to produce 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. researchgate.netresearchgate.net This approach offers a pathway to introduce substituents onto the spiropentane core.

A specific example leading to a precursor for a carbonitrile is the cyclopropanation of 3-methylene-cyclobutanecarbonitrile. Although this yields a spiro[2.3]hexane system, the principle of adding a carbene to an exocyclic double bond of a cyclic system containing a nitrile is demonstrated. acs.org

The addition of carbenes to allenes provides another route to spiropentane derivatives. acs.orgnih.gov The reaction of diazomethane (B1218177) with substituted allenes in the presence of dissymmetric copper chelates can lead to the formation of optically active methylenecyclopropane and spiropentane derivatives. researchgate.net This highlights the potential for asymmetric synthesis in creating chiral spiropentane structures.

Starting MaterialReagent(s)ProductYield (%)Reference
Substituted alkylidenecyclopropanesMe₃Al, CH₂I₂, hexane1-mono- and 1,1-disubstituted spiro[2.2]pentanesHigh researchgate.netresearchgate.net
3-Methylene-cyclobutanecarbonitrileDibromocarbene1,1-Dibromo-spiro[2.3]hexane-5-carbonitrile76% (combined diastereomers) acs.org
Substituted allenesDiazomethane, dissymmetric copper chelatesOptically active methylenecyclopropane and spiropentane derivativesNot specified researchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a key approach to constructing the spiropentane framework. These methods typically involve the formation of a new cyclopropane ring by connecting atoms within the same molecule.

Intramolecular Displacement Reactions for Spiropentanecarbonitrile Precursors

A notable pathway to monosubstituted spiropentanes, including this compound, involves an intramolecular displacement reaction. researchgate.netresearchgate.net This strategy begins with a precursor that already contains a cyclopropyl ring. A key functional group is introduced at a position alpha to this ring, which is then activated to become a good leaving group. researchgate.net The subsequent intramolecular nucleophilic attack by a carbanion within the molecule leads to the formation of the second cyclopropane ring, completing the spiro[2.2]pentane skeleton. researchgate.netresearchgate.net

This method has been successfully utilized to synthesize this compound, which serves as a versatile precursor for a range of other spiropentane derivatives. researchgate.netresearchgate.netresearchgate.net The starting material for this particular synthesis is often [1-(hydroxymethyl)cyclopropyl]acetonitrile. researchgate.net However, a limitation of this specific approach is the lack of stereoselectivity when using unsubstituted cyclopropyl precursors, as there is no chiral center to direct the substitution. researchgate.net

Incorporating Leaving Groups for Ring Closure

The success of intramolecular displacement strategies hinges on the use of an effective leaving group. researchgate.net This group must be readily displaced during the ring-closing step. In the synthesis of polysubstituted spiropentanes, a functional group can be designed to serve a dual purpose: first as a directing group to control the regioselectivity of an initial reaction, and subsequently as a leaving group in the final intramolecular nucleophilic substitution. nih.govacs.org

A common strategy involves converting a hydroxyl group into a better leaving group, such as a tosylate. nih.govacs.org This transformation is crucial for facilitating the intramolecular nucleophilic substitution that forms the spiropentane structure. nih.govacs.org The choice of leaving group is critical, as it must allow the desired substitution to occur more rapidly than potential side reactions like elimination or ring fragmentation, which can be issues with strained cyclopropyl metal species. nih.govacs.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a pivotal role in several synthetic routes to spiropentanes, often by facilitating carbene or carbenoid additions to double bonds.

Utilizing Organoaluminum Reagents (e.g., Me3Al/CH2I2)

A powerful method for synthesizing spiropentanes involves the use of organoaluminum reagents. sigmaaldrich.com Specifically, the combination of trimethylaluminum (Me3Al) and diiodomethane (CH2I2) has been shown to be effective. researchgate.netscispace.comresearchgate.net When substituted alkylidenecyclopropanes are treated with this reagent system in hexane, they can produce 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. researchgate.netresearchgate.net

It's important to note that the solvent can dramatically influence the reaction outcome. While hexane favors the formation of spiro[2.2]pentanes, using dichloromethane (B109758) (CH2Cl2) as the solvent with the same starting materials and reagent can lead exclusively to the formation of 1,1-disubstituted spiro[2.3]hexanes. researchgate.netresearchgate.net Organoaluminum reagents are known for their high sensitivity to air and moisture, necessitating careful handling and packaging. sigmaaldrich.com

Reagent SystemSubstrateSolventProductYield
Me3Al/CH2I2Substituted alkylidenecyclopropanesHexane1-mono- and 1,1-disubstituted spiro[2.2]pentanesHigh
Me3Al/CH2I2Substituted alkylidenecyclopropanesCH2Cl21,1-disubstituted spiro[2.3]hexanesExclusive
Zinc Carbenoid and Chiral Ligand Approaches

Zinc carbenoids, often generated in Simmons-Smith type reactions, are another important class of reagents for cyclopropanation. Current time information in Bangalore, IN.unl.pt The use of a zinc carbenoid in the presence of a chiral dioxaborolane ligand has been demonstrated to produce substituted spiropentane structures with excellent enantiomeric ratios. nih.govacs.orgCurrent time information in Bangalore, IN. This approach highlights the potential for achieving high levels of stereocontrol in spiropentane synthesis. The choice of solvent and the specific zinc carbenoid reagent are critical factors in achieving high diastereoselectivity, particularly with stereochemically defined allylic alcohols as precursors. unl.pt

Samarium-Based Carbenoid-Directed Cyclopropanations

Samarium-based carbenoids have emerged as highly efficient reagents for the cyclopropanation of certain substrates, particularly allylic alcohols. researchgate.netresearchgate.net These reactions, often directed by the hydroxyl group, can proceed under mild conditions with a high degree of selectivity. researchgate.net The interaction between the samarium reagent and the hydroxyl group is crucial for the unique reactivity and regioselectivity observed. researchgate.net While samarium carbenoids are effective for cyclopropanation, computational studies suggest they have a more electrophilic character and higher chemical reactivity compared to classical zinc-based Simmons-Smith reagents. nih.gov The addition of a solvent like THF can lower the activation barrier for the methylene (B1212753) transfer pathway in these reactions. nih.gov

BuLi-AlCl3-CH2I2 Reagent Systems

A novel reagent system comprising butyllithium (B86547) (BuLi), aluminum trichloride (B1173362) (AlCl₃), and diiodomethane (CH₂I₂) has been developed for the cyclopropanation of olefins. researchgate.net This method is effective for a variety of unsaturated hydrocarbons, including those with linear and cyclic structures, as well as alkyl and aryl substituents. The reaction demonstrates high yields, typically ranging from 63% to 87%, for the corresponding cyclopropanation products. researchgate.net This system offers a valuable tool for the synthesis of cyclopropane-containing molecules. researchgate.net

The reaction is applicable to a wide range of unsaturated compounds, as detailed in the table below.

Unsaturated HydrocarbonProduct Yield (%)
Octene-163-87
Decene-163-87
Tetradecene-163-87
Styrene63-87
1-Vinylnaphthalene63-87
Cyclohexene63-87
Cyclooctene63-87
Myrcene63-87

Table 1: Cyclopropanation of various unsaturated hydrocarbons using the BuLi-AlCl₃-CH₂I₂ reagent system. researchgate.net

Stereoselective Synthesis of Polysubstituted Spiropentane Derivatives

A significant advancement in the synthesis of complex spiropentanes involves a novel approach for producing polysubstituted derivatives with a high degree of stereocontrol. nih.govnih.goviucc.ac.il This method facilitates the preparation of diverse polysubstituted spiropentanes that can feature up to five contiguous stereocenters. nih.govnih.goviucc.ac.il The strategy is particularly noted for its ability to generate these complex structures from sp2-disubstituted cyclopropenes through a regio- and diastereoselective carbometalation reaction. nih.govnih.goviucc.ac.il

Regio- and Diastereoselective Carbometalation of sp2-Disubstituted Cyclopropenes

The core of this synthetic strategy is the regio- and diastereoselective carbometalation of cyclopropenes that are disubstituted at the sp2 hybridized carbons. nih.govnih.gov This process allows for the creation of polysubstituted spiropentanes with multiple, adjacent stereocenters. The carbometalation of sp2-disubstituted cyclopropenes proceeds efficiently, providing access to persubstituted cyclopropanes as a single diastereomer, despite the high strain of these molecules. nih.govacs.org

The success of this method hinges on a combined syn-facial diastereoselective carbometalation coupled with a regio-directed addition. nih.govnih.gov The in situ generated cyclopropyl-metal intermediate is configurationally stable and can be subsequently functionalized with various electrophiles with retention of its configuration. acs.orgnih.gov This controlled addition to sp2-monosubstituted cyclopropenyl ester derivatives has been a key area of focus, leading to the synthesis of stereodefined tri- and tetrasubstituted cyclopropanes. nih.govacs.org The extension of this concept to 1,2-disubstituted cyclopropenes was a crucial step in enabling the synthesis of penta- and hexa-substituted cyclopropanes as single isomers. nih.govacs.org

Control of Selectivity through Directing Groups and Leaving Groups

The high degree of selectivity in this synthetic approach is achieved through the strategic use of directing groups and leaving groups. nih.gov A directing group, which is a regio-controlling element, subsequently functions as a leaving group in an intramolecular nucleophilic substitution. nih.govnih.gov This dual functionality is essential for the successful synthesis of polysubstituted spiropentane derivatives. acs.org

Several types of directing groups can be employed to control the regioselectivity of the addition, including free and protected alcohols, tertiary amines, and sulfides. nih.gov For instance, an alcoholate group can direct the organometallic nucleophile to add to the same face of the cyclopropene (B1174273) ring, inducing syn-facial diastereoselectivity. nih.gov The directing group, tethered to one of the double bond's carbons, dictates the regioselectivity of the addition. nih.gov Following the carbometalation, the directing group must also be an effective leaving group to facilitate the subsequent intramolecular nucleophilic substitution that forms the second cyclopropane ring of the spiropentane system. nih.govacs.org

Reactivity and Mechanistic Investigations of Spiro 2.2 Pentane 1 Carbonitrile

Ring Opening Reactions and Their Mechanisms

The significant ring strain inherent in the spiropentane (B86408) framework is a primary driver for its reactivity. The presence of an electron-withdrawing nitrile group further activates the system, making it susceptible to various ring-opening pathways under different conditions.

Thermally Induced Ring Expansions and Fragmentation Pathways

When subjected to thermal stress, the spiropentane skeleton can undergo significant structural changes. The parent compound, spiropentane, upon heating to temperatures between 360 and 410 °C, rearranges into its constitutional isomer, methylenecyclobutane (B73084). wikipedia.org This transformation is accompanied by fragmentation products, including ethene and propadiene, and is thought to proceed through a diradical intermediate formed by the cleavage of the weakest, longest C-C bond. wikipedia.org

In substituted spiropentanes, the pathway of thermal rearrangement is influenced by the nature of the substituents. For instance, studies on 1,1-difluorospiropentane, an analogue of spiro[2.2]pentane-1-carbonitrile, show that thermal rearrangement also yields methylenecyclobutane derivatives. beilstein-journals.org The cleavage occurs at the C1-C2 bond, proximal to the electron-withdrawing fluorine atoms, which is analogous to the expected influence of the nitrile group. beilstein-journals.org In more complex, sterically congested spiropentane systems, thermal rearrangement can proceed through zwitterionic intermediates to yield intricate polycyclic aromatic products. nih.gov

Table 1: Thermally Induced Reactions of Spiropentanes

Starting Material Conditions Major Product(s) Proposed Intermediate
Spiro[2.2]pentane 360-410 °C (gas phase) Methylenecyclobutane, Ethene, Propadiene Diradical
1,1-Difluorospiropentane Thermal 2-Fluoro-1-(fluoromethylene)cyclobutane Radical
Congested Dibenzonorcarynyliden-phencyclone Adduct Heat or Light Triphenylene Phenol Derivative Zwitterion

Acid-Mediated and Nucleophile-Induced Ring Opening

This compound can be classified as a donor-acceptor (D-A) cyclopropane (B1198618), where the cyclopropyl (B3062369) rings act as the donor and the nitrile group functions as the acceptor. snnu.edu.cn This electronic arrangement makes the molecule susceptible to ring-opening reactions initiated by either acids or nucleophiles.

Lewis acids can trigger ring-opening by coordinating to the electron-withdrawing nitrile group. snnu.edu.cn This coordination enhances the electrophilicity of the cyclopropane ring, facilitating a subsequent attack by a nucleophile. snnu.edu.cn A variety of nucleophiles, including organocopper reagents, have been shown to react with spiropentane derivatives, leading to ring-opened products. acs.orgresearchgate.net Furthermore, reactions involving trimethylsilyl (B98337) compounds, often activated by a fluoride (B91410) ion nucleophile, are effective for the ring-opening of other strained three-membered rings like aziridines, illustrating a general principle applicable to spiropentanes. acs.org

Selective Ring Opening of Spiropentane Derivatives for Stereocenter Formation

A significant application of spiropentane chemistry involves the strategic and selective opening of the strained ring system to establish stereochemistry in acyclic molecules. Research has demonstrated the utility of this approach for creating distant stereocenters, a challenging task in synthetic chemistry. acs.orgnih.gov The defined three-dimensional structure of the spiropentane core allows for controlled cleavage, translating the cyclic stereochemistry into a specific acyclic arrangement. acs.org This methodology provides a powerful tool for accessing complex molecular architectures with high precision. acs.orgnih.gov The synthesis of conformationally constrained glutamic acid analogues based on the spiro[2.2]pentane scaffold further highlights the value of this rigid framework in designing molecules with specific spatial orientations. nih.gov

Ring Opening of Methylenecyclopropanes

Methylenecyclopropanes (MCPs) are structurally related to spiropentanes and can serve as their synthetic precursors. They also exhibit characteristic ring-opening reactivity. For example, MCPs can undergo ring-opening reactions with metal and ammonium (B1175870) halides in liquid sulfur dioxide to produce homoallylic halides. researchgate.net These products are versatile reagents in their own right. researchgate.net Additionally, the thermal ring-opening of substituted MCPs has been observed, and catalytic ring expansion of methylenecyclopropane (B1220202) carboxamides can be promoted by chiral Lewis acids. beilstein-journals.orgsnnu.edu.cn

Rearrangement Processes

Beyond simple ring-opening, the spiropentane system is prone to various rearrangement reactions, which often involve the migration of carbon-carbon bonds to relieve ring strain and form more stable structures.

Cyclopropyl-Allyl Rearrangements

The cyclopropyl-allyl rearrangement, also known as the cyclopropylcarbinyl-homoallyl rearrangement, is a fundamental reaction of cyclopropane-containing molecules. This process has been observed in reactions involving spiropentane derivatives. For instance, the reaction of certain spiro-diene compounds with organoaluminum reagents can lead to sequential cyclopropyl-allyl rearrangement and cyclopropanation. researchgate.net Mechanistically, these rearrangements often proceed through cationic intermediates. In the rearrangement of some complex spiropentanes, a proposed mechanism involves a vinylogous cyclopropylcarbinyl cation, which undergoes rearrangement to expand one of the three-membered rings, ultimately leading to a more stable aromatic system. nih.gov

Isomerization Studies (e.g., Stereomutation)

The stereomutation of spiropentane derivatives, including those with a carbonitrile substituent, is a known phenomenon that occurs upon heating. This process involves the equilibration between cis and trans isomers. For instance, when molecules of spiropentane labeled with deuterium (B1214612) atoms are heated, a topomerization reaction is observed where cis-1,2-dideuteriospiropentane equilibrates with trans-1,2-dideuteriospiropentane. wikipedia.org This type of isomerization is analogous to the behavior observed in cyclopropane systems and is driven by the relief of ring strain in the transition state. wikipedia.org

Theoretical studies on the isomerization of bicyclic systems, which share structural similarities with spiropentanes, provide further insight. For example, the thermal unimolecular isomerization of various bicyclo[2.1.0]pentane and bicyclo[2.2.0]hexane derivatives has been investigated, highlighting the role of diradical intermediates in these transformations. acs.org In the case of trans-tricyclo[4.2.0.0¹˒³]oct-4-ene, a related strained system, a unimolecular rearrangement occurs at elevated temperatures (165 °C and higher) to form tricyclo[4.2.0.0¹˒⁵]oct-3-ene, presumably through a biradical intermediate. researchgate.net

Transformation Pathways of Spiro[2.2]pentane Systems to Spiro[2.3]hexane Systems

A surprising and synthetically useful transformation is the conversion of spiro[2.2]pentane systems into spiro[2.3]hexane systems. Research has shown that substituted alkylidenecyclopropanes react with trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in hexane (B92381) to produce spiro[2.2]pentanes in high yields. researchgate.net However, when the same reaction is conducted in dichloromethane (B109758) (CH₂Cl₂), the exclusive products are 1,1-disubstituted spiro[2.3]hexanes. researchgate.netresearchgate.net

The mechanism of this transformation was investigated using deuterated diiodomethane (CD₂I₂), which suggested a plausible pathway for the ring expansion. researchgate.netresearchgate.net This solvent-dependent switch in reactivity highlights the subtle yet critical role of the reaction medium in directing the outcome of reactions involving strained spirocyclic systems. The reaction of substituted alkylidenecyclobutanes with the Me₃Al/CH₂I₂ reagent in CH₂Cl₂ also exclusively yields 1,1-disubstituted spiro[2.3]hexanes, further demonstrating the utility of this methodology for accessing the spiro[2.3]hexane framework. researchgate.netresearchgate.net

Starting MaterialReagentsSolventProduct
Substituted alkylidenecyclopropanesMe₃Al, CH₂I₂Hexane1-mono- and 1,1-disubstituted spiro[2.2]pentanes
Substituted alkylidenecyclopropanesMe₃Al, CH₂I₂CH₂Cl₂1,1-disubstituted spiro[2.3]hexanes
Substituted alkylidenecyclobutanesMe₃Al, CH₂I₂CH₂Cl₂1,1-disubstituted spiro[2.3]hexanes

Reactivity of the Nitrile Functional Group in this compound

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, providing access to a diverse range of derivatives.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org For example, the hydrolysis of this compound would be expected to produce spiro[2.2]pentane-1-carboxylic acid. biosynth.comnih.gov

Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide. This initially produces the carboxylate salt, which then needs to be acidified with a strong acid to liberate the free carboxylic acid. libretexts.org While the hydrolysis of nitriles to carboxylic acids is a common transformation, it is also possible to convert nitriles into other functional groups. For instance, this compound can serve as a precursor for the synthesis of spiro[2.2]pentane-1-carboxamidine hydrochloride. researchgate.net

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity allows for the introduction of various substituents at the carbon atom of the nitrile. For example, Grignard reagents and organolithium reagents can add to nitriles to form iminium intermediates, which are then hydrolyzed to ketones. chemistrysteps.com This provides a route to synthesize ketones with a spiro[2.2]pentane core.

The nitrile group can also participate in cycloaddition reactions, further expanding the synthetic utility of this compound. For instance, [3+2] cycloaddition reactions are a powerful tool for constructing spirocyclic systems. smolecule.com One notable example involves the reaction of nitrile oxides with methylenespiro[2.2]pentane in a domino cycloaddition-thermal rearrangement sequence to produce 5-azaspiro[2.5]oct-6-en-8-one derivatives. smolecule.com In this reaction, the spiro[2.2]pentane moiety acts as a rigid scaffold, influencing the stereochemical outcome of the reaction. smolecule.com The use of nitrile oxides as 1,3-dipoles ensures precise control over the regiochemistry of the cycloaddition. smolecule.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the functionalization of this compound and related systems. Gold-catalyzed cycloisomerization of alkylidene cyclopropane (ACP)-bearing 1,5-enynes provides an efficient route to tricyclic structures through a 6-endo-dig-cyclization/ring expansion cascade. smolecule.com This methodology has been applied to synthesize complex molecules with high diastereoselectivity. smolecule.com

Palladium-catalyzed reactions have also been employed in the synthesis of spirocyclic compounds. For example, the synthesis of spiro C-arylglycoribosides has been achieved via a Pd(II)-catalyzed spirocyclization. scispace.com Furthermore, cobalt-catalyzed Simmons-Smith type reactions have been developed for the efficient dimethylcyclopropanation of 1,3-dienes, producing vinylcyclopropanes that can serve as substrates for further transition-metal-catalyzed ring-opening reactions. researchgate.net While not directly involving this compound, these examples showcase the potential of transition metal catalysis in the manipulation and functionalization of strained spirocyclic systems.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the reactivity of related spirocyclic and nitrile-containing compounds in these transformations provides valuable insights.

Palladium catalysts are widely used in various coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. libretexts.orgacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand is crucial for the catalyst's stability and reactivity, with bulky phosphine (B1218219) ligands often employed to enhance catalytic efficiency. mit.edu

In the context of related structures, palladium-catalyzed reactions have been employed for the synthesis of complex molecules containing spirocyclic frameworks. For instance, a versatile approach to pumiliotoxin alkaloids utilized Pd(0)-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides. acs.org Furthermore, the development of highly active palladacycle complexes has enabled efficient Suzuki-Miyaura reactions of aryl halides. acs.org

The nitrile group in this compound can potentially influence the outcome of palladium-catalyzed reactions. Nitrile groups can coordinate to the metal center, and in some cases, can be susceptible to nucleophilic attack or other transformations under the reaction conditions. smolecule.com For example, in the context of Buchwald-Hartwig amination, the development of robust catalysts has been necessary to achieve successful couplings with substrates bearing potentially sensitive functional groups. mit.edu

A general representation of a palladium-catalyzed Suzuki-Miyaura coupling, a common C-C bond-forming reaction, is shown below. This type of reaction could potentially be applied to derivatives of spiro[2.2]pentane.

Table 1: Generalized Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

ComponentExamplePurpose
Aryl/Vinyl Halide R-X (X = I, Br, OTf, Cl)Electrophilic partner
Organoboron Reagent R'-B(OR)₂Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the coupling
Ligand PPh₃, Buchwald ligandsStabilizes and activates the catalyst
Base Na₂CO₃, K₃PO₄Promotes transmetalation
Solvent Toluene, Dioxane, WaterReaction medium

This table represents generalized conditions and specific parameters would need to be optimized for this compound derivatives.

Copper-Catalyzed Condensation Reactions

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for constructing molecular complexity. While direct examples of copper-catalyzed condensation reactions with this compound are not explicitly detailed, related transformations provide a basis for understanding its potential reactivity.

Copper catalysts are effective in promoting various condensation and cycloaddition reactions. For instance, copper sulfate (B86663) has been used to catalyze multicomponent Diels-Alder reactions to synthesize diverse spirotetrahydrocarbazoles. beilstein-journals.org These reactions often proceed through the in situ generation of reactive intermediates. beilstein-journals.org Another example involves the copper-catalyzed intramolecular diastereoselective cyclopropanation to establish stereocenters in complex molecules. acs.org

The nitrile functionality of this compound could participate in copper-catalyzed reactions. For instance, the carbonitrile group can undergo nucleophilic attack or be involved in cyclization reactions to form various heterocyclic structures. smolecule.com

A relevant example of a copper-catalyzed reaction is the synthesis of spiro compounds through a multicomponent approach. The general scheme involves the reaction of an indole (B1671886) derivative, an aldehyde, and a dienophile in the presence of a copper catalyst.

Table 2: Example of a Copper-Catalyzed Multicomponent Reaction for Spiro Compound Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventProduct Type
2-MethylindoleAromatic AldehydeCyclic 1,3-dioneCuSO₄TolueneSpirotetrahydrocarbazole

This table is based on a known copper-catalyzed reaction for synthesizing spiro compounds and illustrates a potential type of reaction where a spiro[2.2]pentane derivative could be involved. beilstein-journals.org

Photochemical Reactions (e.g., Photoclick Chemistry with Related Strained Alkenes)

The high ring strain of the spiropentane framework makes it an interesting substrate for photochemical reactions. While information on the photochemical behavior of this compound is limited, studies on related spiro[2.2]pentane and strained alkene derivatives offer significant insights.

Photochemical reactions can induce unique transformations that are not accessible through thermal methods. For example, the irradiation of certain 2-mesyloxy phenyl ketones bearing a cyclopropane moiety leads to the formation of benzoyl spiro[2.2]pentanes. nih.gov This process involves an initial γ-H-shift, followed by elimination and cyclization of a 1,3-diradical intermediate. nih.gov

The concept of "photoclick chemistry" involves light-induced cycloaddition reactions that are rapid and highly selective. nih.gov While not directly involving this compound, the reactivity of strained alkenes like spiro[2.3]hex-1-ene in photoclick reactions with tetrazoles is particularly relevant. acs.orgacs.org The strain in the spirocyclic system contributes to the high reactivity of the double bond. acs.orgacs.org Computational studies have shown that the unique spirocyclic structure can alleviate steric hindrance in the transition state, further enhancing reaction rates. acs.org

A photoinduced skeletal rearrangement of benzoyl spiro[2.2]pentane to 2-cyclobutylidene-acetophenone has also been observed, demonstrating the complex transformations these strained systems can undergo upon irradiation. nih.gov

Table 3: Reactivity of a Related Strained Alkene in Photoclick Chemistry

AlkeneReactantConditionsReaction TypeKey Feature
Spiro[2.3]hex-1-ene derivativeWater-soluble tetrazoleLight irradiation (<10 s)Photoclick cycloadditionExtremely fast kinetics (k₂ > 10,000 M⁻¹s⁻¹)

This table highlights the exceptional reactivity of a related strained spirocyclic alkene, suggesting the potential for developing photochemical applications for derivatives of spiro[2.2]pentane. acs.org

Stereochemical Aspects and Conformational Analysis of Spiro 2.2 Pentane 1 Carbonitrile

Inherent Stereochemistry of the Spiro[2.2]pentane Core

The separation of racemic mixtures of spiro[2.2]pentane derivatives is a critical step for stereospecific applications. Chiral analysis and separation are essential in chemical and pharmaceutical sciences, often employing mass spectrometry or chromatography. nih.gov For spiro[2.2]pentane compounds, enantiomeric enrichment is typically achieved through methods that can differentiate between the enantiomers.

One common and effective method is chiral column chromatography. smolecule.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, allowing for their separation. researchgate.net For instance, racemic mixtures of indazolyl-spiro[2.2]pentane-carbonitrile derivatives can be separated to isolate the individual enantiomers using this approach. google.com

Another strategy involves coupling the racemic mixture to an enantiomerically pure compound, often called a chiral auxiliary. This process forms a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard methods like fractional crystallization or conventional chromatography. google.com The choice of the chiral selector is crucial for effective recognition and separation. nih.govethernet.edu.et Nanoparticles modified with chiral ligands have also emerged as a novel approach for chiral resolution, offering potential for enhanced efficiency. mdpi.com

Achieving control over stereochemistry during the synthesis of spiro[2.2]pentane derivatives is a significant focus of research. Several synthetic strategies have been developed to induce diastereoselectivity, leading to the preferential formation of one diastereomer over others.

One notable method is the Simmons-Smith cyclopropanation of allenamides. While this reaction shows low diastereoselectivity with unsubstituted allenamides, the use of α-substituted allenamides can significantly improve the diastereomeric ratio, guided by conformational factors. nih.govresearchgate.net Another approach involves the addition of dichlorocarbene (B158193) to α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary. This method has demonstrated high diastereoselectivity in the formation of gem-dichlorocyclopropanes, which are precursors to spiro[2.2]pentane derivatives. chemrxiv.org

A highly effective strategy for creating polysubstituted spiropentanes involves a diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.org This method allows for the synthesis of spiropentanes with up to five stereocenters, where the selectivity is controlled by a directing group that also functions as a leaving group in a subsequent intramolecular substitution. acs.org

Diastereoselectivity in Spiro[2.2]pentane Synthesis

Synthetic MethodSubstrateKey FeaturesObserved SelectivityReference
Simmons-Smith Cyclopropanationα-Substituted AllenamidesConformational analysis guides selectivity.Diastereomeric ratio was improved depending on the size of the substituent. nih.govresearchgate.net
Dichlorocarbene Additionα,β-Unsaturated Amides with Camphorpyrazolidinone AuxiliaryChiral auxiliary directs the approach of the carbene.High diastereoselectivity observed. chemrxiv.org
Carbometalation/Intramolecular Substitutionsp2-Disubstituted CyclopropenesSyn-facial diastereoselective carbometalation combined with a regio-directing leaving group.Allows preparation of single diastereomers with up to five stereocenters. acs.org
[3+2] Cycloadditionα-Arylidene diazosuccinimides and benzynesEfficient construction of the spiro scaffold with high atom economy.High regioselectivity. smolecule.com

Conformational Behavior of Spiro[2.2]pentane Derivatives

The spiro[2.2]pentane core imposes significant conformational constraints on its derivatives due to the rigidity of the fused cyclopropane (B1198618) rings. nih.govsmolecule.com This rigidity results in a highly strained structure with limited rotational freedom around the spiro center. smolecule.com The conformational behavior of these molecules has been studied using molecular mechanics and Density Functional Theory (DFT) calculations. smolecule.comgrowingscience.com

Computational analyses reveal that the spirocyclic backbone adopts a highly constrained conformation. smolecule.com These studies quantify the structural effects, such as alterations in bond lengths and angles around the spiro carbon. For example, DFT calculations on a spiro[2.2]pentane derivative indicated that the carbon-carbon bonds adjacent to the spiro center are shortened by approximately 0.015 Å compared to analogous non-spirocyclic systems. smolecule.com This conformational rigidity is a key feature that makes the spiro[2.2]pentane scaffold a valuable component in the design of conformationally constrained molecules. nih.gov

Computational Parameters for Spirocyclic Conformational Analysis

ParameterValueMethodReference
Spiro C-C Bond Length Shortening~0.015 ÅB3LYP/6-311++G(d,p) smolecule.com
Ring Strain Energy12.3 kcal/molM06-2X/6-311G(d,p) smolecule.com

Influence of Spiro[2.2]pentane Stereochemistry on Reaction Pathways

The predefined stereochemistry of the spiro[2.2]pentane core or its precursors can exert significant influence on the outcome of subsequent chemical reactions. The rigid, three-dimensional structure can direct incoming reagents to a specific face of the molecule, leading to highly stereoselective transformations.

A clear example is seen in the synthesis of polysubstituted spiropentanes via carbometalation of cyclopropenes. acs.org The reaction involves a syn-facial diastereoselective carbometalation, where the organocopper reagent adds to the same face of the double bond as a directing group. This is followed by an intramolecular nucleophilic substitution. The stereochemistry of the final spiropentane (B86408) product is directly determined by the stereochemistry of the starting cyclopropene (B1174273) and the directing group. acs.org If the initial diastereoselective carbometalation is not perfectly selective, it can lead to the formation of multiple diastereomeric products. However, by modifying the substrate to enhance chelation or steric effects, the reaction can be guided to produce a single diastereomer. acs.org This demonstrates how controlling the stereochemistry of an intermediate is crucial for dictating the final reaction pathway and product stereochemistry.

Computational and Theoretical Studies on Spiro 2.2 Pentane 1 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable for understanding the distribution of electrons and energy levels within a molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the conformational preferences and dynamic behavior of spirocyclic compounds. smolecule.com Methods like the B3LYP functional, often paired with basis sets such as 6-311++G(d,p), are employed to model these systems. smolecule.com For spiro[2.2]pentane-1-carbonitrile, the carbonitrile (C≡N) group, as a potent electron-withdrawing substituent, significantly alters the electronic structure of the spiropentane (B86408) core through both inductive and resonance effects. smolecule.comggckondagaon.in

DFT calculations are used to determine key electronic parameters, such as Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These calculations help in predicting the molecule's susceptibility to nucleophilic attack and its reactivity in cycloaddition reactions. nih.gov Furthermore, DFT is used to quantify the structural effects of the spiro-fusion, revealing alterations in bond lengths and angles compared to non-spirocyclic analogues. smolecule.com Computational models can also predict properties like collision cross section (CCS), which relates to the molecule's shape and interaction with a buffer gas.

Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺94.065122125.7
[M+Na]⁺116.04706143.9
[M-H]⁻92.050570135.7
[M+NH₄]⁺111.09167141.3
[M+K]⁺132.02100138.1
[M]⁺93.057297128.0

Ab Initio Methods for Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods are used to precisely calculate molecular geometries, vibrational frequencies, and energies. acs.org

For the spiropentane framework, high-level ab initio calculations, including the Second Order Polarization Propagator Approach (SOPPA(CCSD)), have been used to calculate nuclear magnetic resonance (NMR) parameters like carbon-carbon spin-spin coupling constants. researchgate.net These calculations reveal the profound effects of ring strain on the molecule's bonding environment. researchgate.net Studies have also employed ab initio methods like RHF/6-31G* and MP2/6-31G* to compute structural parameters and vibrational spectra for spiropentane and its isotopomers, which show strong agreement with experimental data. acs.org These methods are crucial for validating experimental findings and resolving ambiguities in spectroscopic assignments. researchgate.net

Theoretical Investigations of Ring Strain and Its Effects

The defining characteristic of the spiro[2.2]pentane system is its exceptionally high ring strain, which is a direct consequence of its geometry.

Strain Energy Calculations

The strain energy of spiropentane has been a subject of significant theoretical interest. It is reported to be approximately 62.5 to 62.9 kcal/mol. mdpi.comvaia.com This value is notably higher than twice the strain energy of a single cyclopropane (B1198618) ring (which is about 27.5 kcal/mol). vaia.com The additional strain, often termed excess strain energy, arises from the geometric constraints imposed by fusing two three-membered rings at a single spiro carbon atom. researchgate.net

Computational chemists use homodesmic and isodesmic reactions to theoretically determine strain energies. anu.edu.aucsic.es These are hypothetical reactions where the number and types of bonds are conserved, allowing for the isolation and calculation of strain by comparing the energy of the strained molecule to that of unstrained reference compounds. mdpi.comanu.edu.au Methods such as MP2, G4(MP2), and CBS-QB3 are employed for these high-accuracy energy calculations. researchgate.netanu.edu.au

Comparison of Calculated Strain Energies.
CompoundCalculated Strain Energy (kcal/mol)Reference
Cyclopropane~27.5 vaia.com
Spiropentane~62.9 mdpi.com

Correlation between Strain and Reactivity

The immense strain within the spiro[2.2]pentane skeleton is a primary determinant of its chemical reactivity. nih.gov The release of this stored energy provides a powerful thermodynamic driving force for chemical reactions that involve ring-opening. nih.gov For instance, the rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is driven by the relief of strain from both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group. nih.gov

While high strain energy implies thermodynamic instability, it does not always correlate directly with kinetic reactivity. researchgate.net However, the unique electronic structure resulting from the strain, such as the enhanced π-character of the σ-bonds in the cyclopropane rings, can significantly influence reaction pathways. nih.gov In this compound, the presence of the electron-withdrawing nitrile group further modulates the inherent reactivity of the strained framework, influencing the stability of potential intermediates and transition states. smolecule.com

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions that are difficult to probe experimentally. ggckondagaon.inacs.org For reactions involving the spiropentane system, theoretical calculations can map potential energy surfaces, identify transition states, and calculate activation barriers. nih.govacs.orgresearchgate.net

Transition State Analysis and Activation Barriers

Computational modeling, particularly through Density Functional Theory (DFT), has become a critical tool for understanding the conformational dynamics and reactivity of complex molecules like this compound. The unique spirocyclic structure, where two rings are joined by a single carbon atom, introduces significant ring strain and distinct conformational challenges.

Theoretical studies have been instrumental in analyzing the transition states and activation barriers associated with the formation of the spiro[2.2]pentane framework. For instance, in cycloaddition reactions, which are a common method for synthesizing such spirocyclic compounds, transition-state modeling helps to predict the feasibility and energetics of different reaction pathways. smolecule.com High-level quantum chemical methods are employed to investigate potential synthetic routes, such as [3+2] and [2+2] cycloaddition mechanisms. smolecule.com

The activation energies for the formation of similar spirocyclic systems have been calculated to be in the range of 18.5 to 24.2 kcal/mol. smolecule.com The specific pathway and the nature of substituents on the reacting molecules can influence these energy barriers. smolecule.com For example, the presence of a carbonitrile group, which is strongly electron-withdrawing, can significantly affect the energetics of the transition state through both electronic and steric effects. smolecule.com Computational studies suggest that such electron-withdrawing groups tend to lower activation barriers by stabilizing the transition state. smolecule.com

Reaction Pathway Elucidation

Computational chemistry plays a vital role in elucidating the detailed reaction pathways for the synthesis and transformation of this compound. Through methods like Intrinsic Reaction Coordinate (IRC) calculations, chemists can validate the connection between reactants, transition states, and products, ensuring that the proposed mechanistic pathways are viable. smolecule.com

For the formation of the spiro[2.2]pentane scaffold, computational studies have explored various cycloaddition pathways. The [3+2] dipolar cycloaddition, often involving intermediates like azomethine ylides, has been shown to have lower activation barriers compared to [2+2] cycloaddition routes in related systems. smolecule.com This suggests that the [3+2] pathway is a more favorable route for constructing the spirocyclic core. smolecule.com

The elucidation of reaction pathways also involves considering the influence of various factors on the reaction's progress. For example, the presence of the carbonitrile group is known to have a profound electronic effect, governing the reactivity profile of the molecule. smolecule.com As a potent electron-withdrawing group, it perturbs the electronic structure of the spirocyclic framework through both inductive and resonance effects. smolecule.com Additionally, solvent effects on the energetics of the transition state are often evaluated using implicit solvation models to provide a more accurate picture of the reaction pathway in a solution-phase environment. smolecule.com

The development of new synthetic approaches to polysubstituted spiropentanes has also been guided by theoretical investigations. For instance, a strategy involving a regio- and diastereoselective carbometalation of a cyclopropene (B1174273), followed by an intramolecular nucleophilic substitution, was envisioned and successfully implemented. acs.org This method allows for the creation of complex spiropentanes with multiple stereocenters. acs.org The success of such a complex reaction sequence relies on a delicate balance of reactivity, where the desired substitution must proceed faster than potential side reactions like ring-fragmentation. acs.org

Interactive Data Table: Calculated Activation Energies for Spirocyclic Formation

Reaction PathwaySubstituent EffectsCalculated Activation Energy (kcal/mol)
[3+2] Dipolar CycloadditionAzomethine Ylide Intermediate18.5 - 24.2
[2+2] CycloadditionNot specifiedHigher than [3+2] pathway
Cycloaddition with Nitrile ImineExo Transition StateFavored by 2.0 kcal/mol over endo

Spectroscopic Parameter Prediction and Interpretation

Carbon-Carbon Spin-Spin Coupling Constants

The prediction and interpretation of NMR spectroscopic parameters, such as carbon-carbon spin-spin coupling constants (J-coupling), provide deep insights into the bonding and structure of molecules like this compound. High-level ab initio methods, such as the Second Order Polarization Propagator Approach (SOPPA), are employed to calculate these parameters with a high degree of accuracy. researchgate.net

In small spiroalkanes, the carbon-carbon coupling constants involving and across the spirocarbon are particularly sensitive to ring strain effects. researchgate.net The unique bonding situation at the spirocarbon, dictated by the strained three-membered rings, makes these compounds an interesting subject for studying spin-spin coupling mechanisms. researchgate.net

Calculations on related small spiroalkanes, such as spiro[2.2]pentane, spiro[2.3]hexane, spiro[2.4]heptane, and spiro[2.5]octane, have revealed the influence of ring strain on the J-coupling values. researchgate.net These theoretical studies are crucial for understanding the electronic structure and for the structural elucidation of such strained systems. researchgate.net

The s-character of the hybrid orbitals forming the carbon-carbon bonds also influences the coupling constants. A higher s-character generally leads to a larger one-bond coupling constant (¹JCC). In highly strained systems like spiropentane, the hybridization of the carbon orbitals deviates significantly from the ideal sp³, sp², or sp hybridization. This rehybridization is a direct consequence of accommodating the geometric constraints of the small rings and has a pronounced effect on bond lengths, bond strengths, and consequently, the spin-spin coupling constants.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺94.065122125.7
[M+Na]⁺116.04706143.9
[M-H]⁻92.050570135.7
[M+NH₄]⁺111.09167141.3
[M+K]⁺132.02100138.1
[M+H-H₂O]⁺76.055106120.8
[M+HCOO]⁻138.05605146.5
[M+CH₃COO]⁻152.07170192.3
[M+Na-2H]⁻114.03251135.4
[M]⁺93.057297128.0
[M]⁻93.058395128.0

Data sourced from PubChemLite. uni.lu

This compound: A Versatile Building Block in Complex Molecule Synthesis

This compound has emerged as a valuable and versatile building block in organic synthesis, offering a unique structural motif for the creation of complex molecules. Its strained spirocyclic system provides a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry and materials science. This article explores the utility of this compound as a precursor for conformationally constrained amino acid analogues, functionalized spiropentane scaffolds, and diverse spiro-heterocycles.

Future Directions and Emerging Research Avenues for Spiro 2.2 Pentane 1 Carbonitrile

Exploration of Novel Synthetic Pathways

The synthesis of the spiropentane (B86408) core, particularly with functionalization like the nitrile group, is challenging due to its high degree of ring strain. acs.orgnih.gov While classical methods often rely on carbene additions, future research is trending towards more sophisticated and efficient strategies that offer greater control over substitution and stereochemistry.

An alternative pathway involves the intramolecular displacement of a good leaving group positioned alpha to a cyclopropyl (B3062369) ring, which directly yields spiropentanecarbonitrile, a valuable precursor for a range of other spiropentanes. researchgate.netresearchgate.net Another promising area is the use of sulfones as carbene equivalents. This strategy has been successfully employed for the synthesis of substituted arylspiro[2.2]pentanes from methylenecyclopropanes, demonstrating the potential to create densely functionalized derivatives. acs.orgnih.gov

Recent advancements in photoredox catalysis present another exciting frontier. A dual photoredox system using a nickel aminopyridine complex and a photocatalyst has been shown to enable the cyclopropanation of olefins with dichloromethane (B109758) as an inexpensive C1 synthon, a method applicable to the formation of spiro researchgate.netresearchgate.net compounds. researchgate.net Furthermore, the regio- and diastereoselective carbometalation of substituted cyclopropenes is being explored to construct polysubstituted spiropentanes with precise control over up to five contiguous stereocenters. researchgate.netacs.org

Table 1: Comparison of Emerging Synthetic Pathways for Spiro[2.2]pentane Scaffolds
Synthetic StrategyKey Reagents/CatalystsKey FeaturesReference
Sulfones as Carbene EquivalentsAlkylsulfone anions, MethylenecyclopropanesAllows for synthesis of densely functionalized arylspiro[2.2]pentanes; avoids traditional, often harsh, cyclopropanation conditions. acs.orgnih.gov
Intramolecular DisplacementCyclopropyl precursor with α-leaving group, Base (e.g., Potassium tert-butoxide)Directly forms the spiropentanecarbonitrile intermediate from an existing cyclopropane (B1198618) ring. researchgate.netresearchgate.netresearchgate.net
Dual Photoredox CatalysisNickel aminopyridine complex, Photocatalyst, DichloromethaneUtilizes an inexpensive C1 source under mild, visible-light-driven conditions; applicable to gram-scale synthesis. researchgate.net
Directed CarbometalationOrganocopper reagents, Substituted cyclopropenes with directing groupProvides high regio- and diastereoselectivity, enabling the creation of polysubstituted spiropentanes with multiple stereocenters. researchgate.netacs.org

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the formation and transformation of Spiro[2.2]pentane-1-carbonitrile is crucial for optimizing existing methods and designing new ones. The high ring strain of the spiropentane framework, a key feature of related strained systems like cyclopropanones, is a primary driver for its unique reactivity, including ring-opening and ring-expansion reactions. acs.org

Future mechanistic work will likely integrate experimental techniques with high-level computational analysis. For instance, in the synthesis using sulfone anions, deuterium-labeling studies have suggested a stepwise addition-elimination/isomerization pathway rather than a direct carbene insertion. acs.orgnih.gov For the photoredox-catalyzed cyclopropanation, mechanistic studies point to a Ni(II) pyridyl radical complex as a key intermediate responsible for cleaving the C-Cl bond in dichloromethane. researchgate.net

The transformation of spiro[2.2]pentanes into larger ring systems, such as the rearrangement to spiro[2.3]hexanes, has been probed using deuterated reagents (CD₂I₂), allowing for the proposal of plausible reaction mechanisms. researchgate.net Advanced studies will continue to elucidate the nature of transient species, such as the cyclopropylcarbinyl cations that are intermediates in Lewis acid-promoted rearrangements, and the diradical species involved in thermal isomerizations. nih.gov

Development of New Derivatization Reactions

The nitrile group of this compound is a cornerstone for synthetic diversification, serving as a versatile precursor for a multitude of other functional groups. Future research will focus on expanding the toolkit of derivatization reactions to access novel molecular scaffolds.

Established transformations include the reduction of the carbonitrile to primary amines or aldehydes, which are themselves valuable synthetic intermediates. smolecule.comsmolecule.com The nitrile can also be converted to an amidine, such as spiro[2.2]pentane-1-carboxamidine, which can be used for further synthetic elaborations. researchgate.net Hydrolysis of the nitrile or oxidation of the corresponding aldehyde leads to Spiro[2.2]pentane-1-carboxylic acid, a building block that can participate in a variety of coupling and functionalization reactions. smolecule.comnih.gov

Emerging research will likely explore more complex, cascade reactions that leverage the inherent strain of the spirocyclic core. For example, nucleophilic addition to the nitrile followed by strain-releasing ring-opening or ring-expansion of the cyclopropane rings could lead to novel and structurally complex heterocyclic systems. The development of catalytic methods for C-H functionalization on the spiro[2.2]pentane backbone itself, while challenging, would represent a significant advance, allowing for late-stage diversification of the core structure.

Table 2: Key Derivatization Reactions of this compound
Starting MaterialReaction TypeProduct Functional GroupPotential for Further SynthesisReference
This compoundReductionAmine (-CH₂NH₂)Amide formation, N-alkylation smolecule.com
This compoundReduction (e.g., DIBAL-H)Aldehyde (-CHO)Wittig reactions, reductive amination, oxidation to carboxylic acid smolecule.comsmolecule.com
This compoundHydrolysisCarboxylic Acid (-COOH)Esterification, amide coupling, Curtius rearrangement nih.gov
This compoundAddition of Nucleophiles (e.g., HN₃)TetrazoleServes as a bioisosteric replacement for a carboxylic acid group. uni-regensburg.de
Spiro[2.2]pentane CoreRing ExpansionSpiro[2.3]hexane derivativesAccess to larger, strained ring systems with different spatial arrangements. researchgate.net

Integration into Chemical Biology and Materials Science

Excluding specific biological applications, the integration of the this compound scaffold into chemical biology and materials science is a promising research avenue. The core value of this moiety lies in its unique physicochemical properties. As a sp³-rich, rigid scaffold, it provides well-defined three-dimensional exit vectors, a feature increasingly sought after to explore new regions of chemical space. acs.orgnih.govnih.gov

In chemical biology, the spiropentane unit serves as a novel bioisostere. Its rigid structure can conformationally constrain flexible molecules, which is a valuable strategy for probing interactions with biological macromolecules. It is being investigated as a non-aromatic bioisostere for ortho- and meta-substituted benzene (B151609) rings, offering a way to modulate properties like aqueous solubility and metabolic stability without altering the fundamental spatial orientation of key functional groups. researchgate.net

In materials science, the unique spirocyclic architecture is of interest for the development of novel polymers and materials. smolecule.comsmolecule.com The high strain energy of the spiropentane core could be harnessed in the design of mechanophores—materials that respond to mechanical stress with a chemical change. The rigid, well-defined geometry of the scaffold could also be used to construct highly ordered materials or as a component in molecular frameworks.

Application in Advanced Computational Chemistry and Theoretical Studies

Advanced computational and theoretical studies are indispensable for understanding the highly strained nature of this compound and predicting its behavior. Density Functional Theory (DFT) calculations have become a cornerstone for investigating the conformational preferences, electronic structure, and reaction energetics of spirocyclic compounds. smolecule.com

Future theoretical work will focus on several key areas. High-level quantum chemical methods will continue to be used to investigate potential synthetic routes, such as calculating the transition states for cycloaddition reactions to predict their feasibility and stereochemical outcomes. smolecule.com Computational studies are also critical for characterizing the transient, short-lived intermediates that appear in many reactions of spiropentanes, such as diradical species in thermal rearrangements, which are often inaccessible to direct experimental observation.

Theoretical analysis of the molecule's fundamental properties provides deeper insights. For instance, calculations of the bonding characteristics, such as the differing s-character and lengths of the C-C bonds, help to explain the molecule's unique geometry and reactivity. Predicted properties, such as collision cross-sections derived from computational models, can aid in the experimental characterization of these novel compounds. uni.lu As computational power increases, these theoretical studies will become ever more predictive, guiding synthetic efforts and uncovering new, non-intuitive reaction pathways.

Table 3: Selected Computed Properties of Spiropentane Scaffolds
PropertyDescriptionSignificanceReference
C-C Bond LengthsLateral bonds (spiro C to methylene (B1212753) C) are shorter (~147-148 pm) than distal bonds (methylene C to methylene C, ~152-156 pm).Highlights the unusual bonding within the strained system, deviating from standard sp³ C-C bonds.
Orbital Hybridization (s-character)The spiro-to-methylene C bond has a higher s-character (~19%) than the methylene-to-methylene C bond (~12%).Explains the shorter, stronger bonds involving the spirocenter, a result of rehybridization to accommodate strain.
Molecular SymmetryThe parent spiropentane molecule belongs to the D₂d point group.Dictates its spectroscopic properties and stereochemical relationships.
Predicted Collision Cross Section (CCS)For C₆H₇N, the [M+H]⁺ adduct is predicted at 125.7 Ų.Aids in compound identification and characterization using ion mobility-mass spectrometry. uni.lu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.